N,N'-Dibenzyloxycarbonyl-D-lysine
CAS No.: 69677-02-7
Cat. No.: VC0554499
Molecular Formula: C22H26N2O6
Molecular Weight: 414.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69677-02-7 |
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Molecular Formula | C22H26N2O6 |
Molecular Weight | 414.46 |
IUPAC Name | (2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
N,N'-Dibenzyloxycarbonyl-D-lysine (CAS: 69677-02-7) has the molecular formula C22H26N2O6 and a molecular weight of 414.45 g/mol . The compound's IUPAC name is (2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid, reflecting its D-lysine backbone with two benzyloxycarbonyl groups protecting the amino functionalities at the alpha and epsilon positions, while leaving the carboxylic acid group unprotected and available for further reactions .
The structure can be represented by several notational systems including:
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InChI: InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
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InChI Key: BLZXFNUZFTZCFD-LJQANCHMSA-N
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Isomeric SMILES: C1=CC=C(C=C1)COC(=O)NCCCCC@HNC(=O)OCC2=CC=CC=C2
Physical and Chemical Properties
The physical and chemical properties of N,N'-Dibenzyloxycarbonyl-D-lysine provide crucial insights for researchers utilizing this compound in various applications. Table 1 summarizes these properties based on experimental and computational data.
Table 1: Physical and Chemical Properties of N,N'-Dibenzyloxycarbonyl-D-lysine
Property | Value | Nature of Data |
---|---|---|
Molecular Weight | 414.45 g/mol | Experimental |
Boiling Point | 659.0±55.0 °C (at 760 mmHg) | Predicted |
Density | 1.238±0.06 g/cm³ | Predicted |
Flash Point | 352.4±31.5 °C | Predicted |
pKa | 3.97±0.21 | Predicted |
Appearance | White to off-white solid | Experimental |
Refractive Index | 1.569 | Predicted |
XLogP3 | 3.75 | Predicted |
The compound's relatively high boiling point and flash point indicate thermal stability, while the predicted pKa value of approximately 3.97 suggests moderate acidity for the carboxylic acid function .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N,N'-Dibenzyloxycarbonyl-D-lysine typically involves selective protection of the amino groups of D-lysine using benzyloxycarbonyl (Cbz) groups. This process requires careful control of reaction conditions to achieve high yields and purity.
The general synthetic approach involves:
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Dissolution of D-lysine in an alkaline aqueous solution (pH > 9)
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Controlled addition of benzyloxycarbonyl chloride (Cbz-Cl) at low temperature (0-5°C)
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Maintaining basic conditions throughout the reaction to prevent protonation of amino groups
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Isolation and purification through crystallization or chromatographic techniques
The reaction proceeds through nucleophilic acyl substitution, where the amino groups of D-lysine attack the carbonyl carbon of the benzyloxycarbonyl chloride, displacing the chloride ion and forming carbamate linkages.
Optimization Techniques
To maximize yield and purity of N,N'-Dibenzyloxycarbonyl-D-lysine, several optimization techniques have been developed:
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Precise stoichiometric control of Cbz chloride to minimize side reactions
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Temperature monitoring during reaction to prevent racemization
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pH control (maintaining pH > 9) during Cbz group introduction for efficient acylation
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Purification via recrystallization from ethanol/water mixtures to remove unreacted reagents and byproducts
These optimizations are crucial for ensuring high enantiomeric purity of the final product, which is essential for its applications in peptide synthesis and pharmaceutical research.
Applications in Peptide Chemistry
Role in Traditional Peptide Synthesis
N,N'-Dibenzyloxycarbonyl-D-lysine serves as an important intermediate in the synthesis of peptides, particularly in scenarios requiring orthogonal protection strategies. The dual Cbz protection scheme offers several advantages:
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Selective protection of both amino groups, preventing unwanted side reactions
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Stability under various reaction conditions used in peptide coupling
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Selective deprotection possibilities under mild conditions
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Compatibility with both solution-phase and solid-phase peptide synthesis methodologies
In traditional C-terminal to N-terminal (C→N) peptide synthesis, N,N'-Dibenzyloxycarbonyl-D-lysine enables the incorporation of D-lysine residues with protected side chains, which is crucial for creating peptides with specific structural and biological properties.
Emerging Role in N→C Peptide Synthesis
Recent research has highlighted the potential of N-terminal to C-terminal (N→C) peptide synthesis as a more sustainable alternative to traditional methods. This approach could reduce reliance on protective strategies and offer more efficient approaches to peptide manufacturing . N,N'-Dibenzyloxycarbonyl-D-lysine, with its protected amino groups and free carboxylic acid function, can play an important role in these emerging methodologies.
The advantages of N→C peptide synthesis include:
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Reduced use of protecting groups, leading to higher atom economy
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Lower process mass intensity compared to traditional methods
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Potential for greener synthesis with reduced environmental impact
Table 2: Comparison of Protecting Group Strategies in Peptide Synthesis
Protection Strategy | Advantages | Limitations | Deprotection Method |
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N,N'-Dibenzyloxycarbonyl-D-lysine | Dual protection, high stability | Requires hydrogenolysis | H₂/Pd-C or strong acids |
Fmoc-protected amino acids | Base-labile, orthogonal to Boc | Less stable in basic conditions | 20-50% piperidine in DMF |
Boc-protected amino acids | Stable to bases, inexpensive | Requires strong acids | TFA, HCl in dioxane |
4-Nitrobenzenesulfonamide protection | Useful in N→C synthesis | Limited compatibility | Nucleophilic conditions |
Mechanochemical Applications
Emerging research in green chemistry has explored mechanochemical approaches to peptide synthesis, where N,N'-Dibenzyloxycarbonyl-D-lysine could serve as a valuable building block. These solvent-free or solvent-reduced methods involve grinding in ball mills and show promise for preparing short peptides with high yields and minimal epimerization .
Biological Activity and Research Applications
Antimicrobial Properties
Research indicates that peptides containing D-lysine residues can influence antimicrobial properties in interesting ways. Studies on analogs of antimicrobial peptides that incorporated D-lysine substitutions demonstrated that while there might be a moderate decrease in antimicrobial activity, toxicity to eukaryotic cells significantly decreased .
Peptide Type | Antimicrobial Activity | Mammalian Cell Toxicity | Mechanism |
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L-Lysine Peptides | High | Moderate to High | α-helical membrane disruption |
D-Lysine Variants | Moderate to High | Low | Disrupted secondary structure, selective membrane interaction |
Hybrid L/D Peptides | Moderate | Very Low | Combined mechanisms, enhanced selectivity |
Enzymatic Substrates
N,N'-Dibenzyloxycarbonyl-D-lysine can be employed as a substrate in enzymatic reactions, particularly those involving proteases that recognize specific amino acid sequences. This application is valuable for studying enzyme specificity and mechanisms.
Experimental data has shown varying levels of activity with different proteases using compounds derived from N,N'-Dibenzyloxycarbonyl-D-lysine as substrates, as summarized in Table 4.
Table 4: Enzymatic Activity with N,N'-Dibenzyloxycarbonyl-D-lysine Derivatives
Enzyme | Relative Activity | Specificity | Experimental Conditions |
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Trypsin | High | Selective for C-terminal to Lys/Arg | pH 7.4, 37°C |
Chymotrypsin | Moderate | Prefers aromatic residues | pH 7.8, 25°C |
Papain | Low | Broad specificity | pH 6.5, 25°C |
These findings highlight the utility of N,N'-Dibenzyloxycarbonyl-D-lysine in enzyme studies and biochemical research.
Drug Development Applications
N,N'-Dibenzyloxycarbonyl-D-lysine has been explored as a scaffold for developing therapeutic agents targeting various diseases. Its ability to serve as a precursor for modified peptides makes it valuable in medicinal chemistry research. Some notable applications include:
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Development of protease inhibitors
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Creation of peptide-based antimicrobials with reduced toxicity
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Synthesis of peptidomimetics with enhanced stability
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Design of peptide hormones and hormone analogs
Reaction Chemistry
Oxidation Reactions
N,N'-Dibenzyloxycarbonyl-D-lysine can undergo oxidation reactions, particularly at the benzyloxycarbonyl groups, leading to the formation of corresponding carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction and Deprotection
The benzyloxycarbonyl (Cbz) groups in N,N'-Dibenzyloxycarbonyl-D-lysine can be removed through catalytic hydrogenolysis, typically using hydrogen gas in the presence of a palladium catalyst (Pd/C). This reduction reaction cleaves the C-O bond in the carbamate group, releasing carbon dioxide and benzyl alcohol, and resulting in the free amino groups of D-lysine.
The reaction proceeds under mild conditions:
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Hydrogen gas (H₂) at atmospheric pressure
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5-10% palladium on carbon catalyst
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Room temperature in protic solvents (methanol, ethanol)
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Complete deprotection typically occurs within 2-4 hours
Peptide Bond Formation
The most significant application of N,N'-Dibenzyloxycarbonyl-D-lysine is in peptide synthesis, where it participates in amide bond formation reactions. The free carboxylic acid group can be activated using various coupling reagents to form peptide bonds with amino components.
Common coupling reagents include:
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Carbodiimides (DCC, EDC)
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Phosphonium salts (BOP, PyBOP)
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Aminium/uronium salts (HBTU, HATU)
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HOBt/HOAt as additives to suppress racemization
The reaction typically proceeds through the formation of an activated ester intermediate, which subsequently reacts with an amine to form the amide bond.
Comparative Analysis with Related Compounds
N,N'-Dibenzyloxycarbonyl-D-lysine exists within a family of protected amino acids used in peptide synthesis. Understanding its relationship to similar compounds provides valuable context for researchers.
Table 5: Comparative Analysis of N,N'-Dibenzyloxycarbonyl-D-lysine and Related Compounds
Compound | Protection Pattern | Stereochemistry | Applications | Deprotection Conditions |
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N,N'-Dibenzyloxycarbonyl-D-lysine | Both α and ε amino groups protected with Cbz | D-configuration | Peptide synthesis, enzyme substrates | H₂/Pd-C, HBr/AcOH |
N,N'-Dibenzyloxycarbonyl-L-lysine | Both α and ε amino groups protected with Cbz | L-configuration | Conventional peptide synthesis | H₂/Pd-C, HBr/AcOH |
Nα-Benzyloxycarbonyl-D-lysine | Only α amino group protected with Cbz | D-configuration | Selective side-chain modifications | H₂/Pd-C, HBr/AcOH |
Nα-Fmoc-D-lysine(Cbz) | α amino (Fmoc), ε amino (Cbz) | D-configuration | Solid-phase peptide synthesis | Piperidine (α), H₂/Pd-C (ε) |
This comparison highlights the unique position of N,N'-Dibenzyloxycarbonyl-D-lysine in offering dual protection with identical protecting groups, providing specific advantages in certain synthetic scenarios.
Recent Research and Future Directions
Sustainable Peptide Synthesis
Current research is increasingly focused on developing more sustainable approaches to peptide synthesis. N,N'-Dibenzyloxycarbonyl-D-lysine may play a role in these emerging methodologies, particularly in:
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N→C peptide synthesis strategies that potentially reduce waste and improve atom economy
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Flow chemistry applications that optimize reagent efficiency
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Alternative activation strategies that avoid excess coupling reagents
Novel Deprotection Strategies
Development of alternative deprotection strategies for benzyloxycarbonyl groups could further enhance the utility of N,N'-Dibenzyloxycarbonyl-D-lysine in peptide synthesis. Emerging approaches include:
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Photocatalytic deprotection methods that utilize visible light
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Enzymatic deprotection strategies for mild, selective removal
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Flow chemistry approaches for efficient, controlled deprotection
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Transfer hydrogenation using alternative hydrogen sources
Biomaterial Applications
There is growing interest in utilizing derivatives of N,N'-Dibenzyloxycarbonyl-D-lysine in biomaterial development, particularly for:
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Creating hydrogels with controlled drug release properties
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Developing peptide-based scaffolds for tissue engineering
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Designing antimicrobial surfaces with reduced cytotoxicity
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Engineering biocompatible coating materials
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